But-2-enedioic acid;1,4-diazabicyclo[2.2.2]octane
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Overview
Description
But-2-enedioic acid;1,4-diazabicyclo[2.2.2]octane is a compound that combines the properties of but-2-enedioic acid (commonly known as fumaric acid) and 1,4-diazabicyclo[2.2.2]octane (commonly known as DABCO). But-2-enedioic acid is an unsaturated dicarboxylic acid, while 1,4-diazabicyclo[2.2.2]octane is a bicyclic organic compound with a cage-like structure. The combination of these two compounds results in a unique chemical entity with diverse applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,4-Diazabicyclo[2.2.2]octane can be synthesized through several methods. One common method involves the reaction of piperazine with ethylene oxide under high temperature and pressure conditions. Another method involves the cyclization of N,N’-bis(2-chloroethyl)ethylenediamine. The reaction typically requires a catalyst such as zeolite and is carried out at temperatures ranging from 320°C to 400°C and pressures around 0.3 MPa .
Industrial Production Methods
Industrial production of 1,4-diazabicyclo[2.2.2]octane often involves the use of continuous flow reactors to ensure efficient and consistent production. The process typically includes the reaction of ethylenediamine with formaldehyde and hydrogen cyanide, followed by cyclization and purification steps .
Chemical Reactions Analysis
Types of Reactions
1,4-Diazabicyclo[2.2.2]octane undergoes various types of chemical reactions, including:
Nucleophilic Substitution: It acts as a nucleophilic catalyst in reactions such as the Baylis-Hillman reaction, where it facilitates the formation of carbon-carbon bonds between aldehydes and activated alkenes.
Oxidation and Reduction: It can participate in redox reactions, often serving as a base to deprotonate substrates and facilitate electron transfer.
Complexation: It forms complexes with various metal ions, enhancing their reactivity in catalytic processes.
Common Reagents and Conditions
Common reagents used in reactions with 1,4-diazabicyclo[2.2.2]octane include aldehydes, ketones, and isocyanates. Typical reaction conditions involve mild temperatures and the presence of solvents such as water or organic solvents like dichloromethane .
Major Products
Major products formed from reactions involving 1,4-diazabicyclo[2.2.2]octane include β-amino ketones, esters, and various heterocyclic compounds .
Scientific Research Applications
1,4-Diazabicyclo[2.2.2]octane has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1,4-diazabicyclo[2.2.2]octane involves its role as a strong nucleophilic base. It can deprotonate substrates, facilitating various organic transformations. In catalytic processes, it often forms complexes with metal ions, enhancing their reactivity and enabling efficient catalysis . The molecular targets and pathways involved include the activation of carbonyl compounds and the stabilization of reaction intermediates .
Comparison with Similar Compounds
1,4-Diazabicyclo[2.2.2]octane is unique compared to other similar compounds due to its cage-like structure and strong nucleophilicity. Similar compounds include:
Quinuclidine: Similar in structure but with one nitrogen atom replaced by a carbon atom.
Tropane: Another bicyclic compound with a different arrangement of nitrogen atoms.
These compounds share some reactivity patterns but differ in their specific applications and reactivity due to structural differences.
Properties
CAS No. |
477738-33-3 |
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Molecular Formula |
C14H20N2O8 |
Molecular Weight |
344.32 g/mol |
IUPAC Name |
but-2-enedioic acid;1,4-diazabicyclo[2.2.2]octane |
InChI |
InChI=1S/C6H12N2.2C4H4O4/c1-2-8-5-3-7(1)4-6-8;2*5-3(6)1-2-4(7)8/h1-6H2;2*1-2H,(H,5,6)(H,7,8) |
InChI Key |
ZNAFAHBRQHMJKN-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2CCN1CC2.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O |
Origin of Product |
United States |
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